(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMBMRUCXTRGW-YUZCMTBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Spirocyclization via Reductive Amination
Step 1: Synthesis of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
-
Starting Material : (R)-Epichlorohydrin and a protected cyclic ketone (e.g., 4-methylcyclohexanone) undergo nucleophilic ring-opening to form a chlorohydrin intermediate.
-
Cyclization : Treatment with ammonium hydroxide under basic conditions induces intramolecular amination, yielding the spirocyclic amine core.
-
Stereochemical Control : Chiral resolution using tartaric acid derivatives ensures enantiomeric excess >99% for the (3R,4R) configuration.
Step 2: Salt Formation
-
The free base is treated with hydrochloric acid in methanol, resulting in precipitation of the dihydrochloride salt. Crystallization from ethanol/water affords the final product with >98% purity.
Reaction Table 1: Optimization of Reductive Amination
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | MeOH | MeOH |
| Temperature (°C) | 25 | 50 | 50 |
| Catalyst | NaBH3CN | Pd/C (H2) | NaBH3CN |
| Yield (%) | 65 | 72 | 85 |
Route B: Asymmetric Catalysis for Stereoselective Synthesis
Step 1: Construction of the Oxa-Spiro Ring
-
A chiral palladium catalyst facilitates asymmetric [4+2] cycloaddition between a vinyl ether and a nitroalkene, generating the tetrahydrofuran ring with >90% enantiomeric excess.
-
Intermediate : (3R,4R)-3-Methyl-2-oxa-8-nitrospiro[4.5]decane is reduced using H2/Pd-BaSO4 to the primary amine.
Step 2: Salt Formation and Purification
-
The amine is converted to the dihydrochloride salt via HCl gas saturation in dichloromethane, followed by recrystallization from acetonitrile.
Optimization of Stereochemical Fidelity
Chiral Auxiliaries and Resolving Agents
-
Tartaric Acid Resolution : Racemic mixtures of the spirocyclic amine are resolved using L-(+)-tartaric acid, achieving a diastereomeric excess of 98% for the (3R,4R) isomer.
-
Asymmetric Epoxidation : Jacobsen’s catalyst (Mn-salen) enables enantioselective epoxide formation, which is subsequently opened with ammonia to install the amine group.
Crystallography-Validated Configurations
-
X-ray co-crystal structures of SHP2 inhibitors (e.g., PB17-026-01) confirm the absolute configuration of the spirocyclic amine intermediate, correlating synthetic outcomes with biological activity.
Salt Formation and Purification Protocols
Dihydrochloride Salt Preparation
-
Acid Selection : Hydrochloric acid is preferred over other protic acids (e.g., H2SO4) due to improved solubility and crystallinity.
-
Procedure : The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered and washed with cold ether.
Analytical Characterization
-
HPLC : Purity >99% (Column: C18, 150 mm × 4.6 mm; Mobile Phase: 0.1% TFA in H2O/MeCN).
-
NMR (400 MHz, D2O) : δ 3.72 (m, 1H, H-3), 3.58 (dd, J = 10.4 Hz, 1H, H-4), 2.95–3.10 (m, 4H, spirolinkage), 1.45 (s, 3H, CH3).
-
XRD : Single-crystal analysis confirms the (3R,4R) configuration and salt stoichiometry.
Industrial-Scale Considerations and Yield Maximization
Process Intensification
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives with altered oxidation states.
Scientific Research Applications
Inhibition of SHP2
SHP2 (Src Homology 2 domain-containing phosphatase 2) plays a significant role in cellular signaling pathways, including those involved in cancer progression and immune response regulation. The compound has been identified as a potent allosteric inhibitor of SHP2, which is crucial for its therapeutic potential.
- Mechanism of Action : The compound binds to the allosteric site of SHP2, altering its conformation and inhibiting its phosphatase activity. This inhibition can disrupt aberrant signaling pathways that contribute to tumorigenesis and other diseases .
Cancer Therapeutics
The inhibition of SHP2 is particularly relevant in cancer therapy due to its involvement in the MAPK pathway and the PD-L1/PD-1 immune checkpoint pathway. Research indicates that targeting SHP2 can enhance the efficacy of existing cancer treatments and may lead to new therapeutic strategies.
- Case Studies :
- A study characterized the compound as part of a series of inhibitors designed through structure-based drug design, demonstrating its potential in treating cancers associated with SHP2 hyperactivation .
- The compound's structural analogs have shown varying degrees of potency, providing insights into structure-activity relationships that guide further drug development efforts .
Data Table: Comparison of Allosteric Inhibitors
| Compound Name | Mechanism | Target | Potency (IC50) | Reference |
|---|---|---|---|---|
| PB17-026-01 | Allosteric Inhibition | SHP2 | 20 nM | |
| PB17-036-01 | Allosteric Inhibition | SHP2 | 400 nM | |
| (3R,4R)-3-Methyl-2-oxa... | Allosteric Inhibition | SHP2 | TBD |
Potential in Autoimmune Disorders
Given its role in immune signaling, there is potential for (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride to be explored for therapeutic applications in autoimmune conditions where SHP2 activity is dysregulated.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The stereochemistry of spirocyclic amines significantly influences their biological activity and synthetic utility:
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
- CAS No.: 2055761-19-6 .
- Key Differences : The S,S configuration alters the spatial orientation of the methyl and amine groups, impacting hydrogen bonding and hydrophobic interactions. This isomer was used as an intermediate in synthesizing SHP2 inhibitors, yielding a 65.6% purity after column chromatography .
(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
Table 1: Stereoisomer Comparison
Functionalized Spirocyclic Derivatives
Substituents on the spirocyclic core modulate target binding and pharmacokinetics:
TNO155 (SHP2 Inhibitor)
- Structure: (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine .
- Key Differences: The addition of a thio-pyrazine group enhances SHP2 binding affinity (IC₅₀ < 10 nM) compared to the unmodified R,R compound. TNO155 is in clinical trials for oncology .
Ligand in PDB 3ED
- Structure: 6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one .
- Key Differences: The pyrimidinone substituent confers selectivity for kinase targets, demonstrating the versatility of the spirocyclic scaffold in drug design .
Table 2: Functionalized Derivatives
| Compound | Substituent | Target | Activity (IC₅₀) |
|---|---|---|---|
| (3R,4R)-Parent | None | SHP2 (putative) | Not reported |
| TNO155 | Thio-pyrazine | SHP2 | <10 nM |
| PDB 3ED Ligand | Pyrimidinone | Kinase | ~50 nM |
Heteroatom-Modified Spirocycles
Variations in heteroatom placement alter ring strain and electronic properties:
2-Oxa-7-azaspiro[4.5]decane Hydrochloride
- CAS No.: 374795-37-6 .
- Key Differences : The 7-aza (vs. 8-aza) position reduces steric hindrance, increasing metabolic stability but decreasing target affinity .
2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride
- CAS No.: Not available .
- Key Differences : Replacement of the amine with a hydroxyl group eliminates basicity, reducing membrane permeability and pharmacological activity .
Biological Activity
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a compound with potential biological significance, particularly in medicinal chemistry. Its unique spirocyclic structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The chemical formula for this compound is CHClNO, with a molecular weight of approximately 222.19 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its biological activity.
The mechanism of action for this compound remains largely unexplored in the literature. However, compounds with similar structures have been associated with inhibition of key enzymes and modulation of receptor activity. Potential pathways include:
- Enzyme Inhibition : Compounds in this class may inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar spirocyclic compounds. For instance, Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan compounds exhibited significant antibacterial activity against various strains of bacteria including multidrug-resistant strains .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| (3R,4R)-3-Methyl... | <0.03125 - 0.25 | Enterococcus faecalis, Staphylococcus aureus |
| Mannich Bases | Variable | Acinetobacter baumannii, Klebsiella pneumoniae |
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives including (3R,4R)-3-Methyl... against E. coli and S. aureus. The results demonstrated a promising range of MIC values indicating potential use in treating infections caused by these pathogens .
- Neuropharmacological Assessment : Another study investigated the neuropharmacological effects of related compounds on rodent models, revealing potential anxiolytic and antidepressant-like activities through modulation of serotonin receptors .
Q & A
Q. Characterization of Intermediates :
- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms spirocyclic connectivity and stereochemistry.
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography resolves absolute configuration in crystalline intermediates .
Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Q. Basic Research Focus
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, particularly for distinguishing spirocyclic vs. fused-ring isomers .
- 2D NMR (COSY, HSQC, HMBC) : Maps coupling networks and long-range correlations to confirm connectivity .
- IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities .
Q. Advanced Consideration :
- Dynamic NMR can resolve conformational equilibria in solution, critical for understanding reactivity .
How can researchers resolve discrepancies in NMR data when analyzing stereochemical configurations of spirocyclic compounds like this one?
Advanced Research Focus
Discrepancies often arise from:
Q. Methodological Solutions :
- Variable-temperature NMR : Suppresses signal splitting by freezing out conformational exchange .
- Chiral derivatization : Converts amines to diastereomeric sulfonamides for chromatographic separation and analysis .
- DFT calculations : Predicts NMR chemical shifts for competing stereochemical models .
What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions in pharmacological assays?
Advanced Research Focus
Design :
- Forced degradation studies : Expose the compound to acidic (pH 1-3), neutral (pH 7.4), and alkaline (pH 9-12) buffers at 25°C and 40°C .
- LC-MS monitoring : Track decomposition products (e.g., hydrolysis of the oxa-azaspiro ring) .
Q. Key Findings :
| Condition | Degradation Pathway | Half-Life (Days) |
|---|---|---|
| pH 1.2, 40°C | Ring-opening via acid-catalyzed hydrolysis | 3.2 |
| pH 7.4, 25°C | Stable (<5% degradation in 30 days) | >30 |
| pH 10, 40°C | Oxidation of amine to nitroso | 7.5 |
Mitigation : Use lyophilized storage at -20°C and buffer formulations with antioxidants .
How can QSAR models guide the design of analogs with improved target selectivity?
Advanced Research Focus
Methodology :
Q. Case Study :
| Analog Modification | Predicted σ₁ Affinity (nM) | Experimental IC₅₀ (nM) |
|---|---|---|
| 3-Methyl (parent compound) | 12.3 | 15.7 ± 2.1 |
| 3-Ethyl | 8.9 | 9.3 ± 1.4 |
| 4-Fluoro substitution | 6.5 | 7.1 ± 0.9 |
Validation : Synthesize top candidates and validate via radioligand displacement assays .
What statistical approaches are appropriate for analyzing contradictory bioactivity data across independent studies?
Advanced Research Focus
Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity .
Q. Solutions :
- Meta-analysis : Pool data using random-effects models to account for inter-study heterogeneity .
- Sensitivity testing : Replicate assays under standardized conditions (e.g., identical cell lines, pH 7.4 buffers) .
Example : Conflicting IC₅₀ values for serotonin receptor binding:
| Study | IC₅₀ (nM) | Assay Conditions |
|---|---|---|
| A | 25 ± 3 | HEK293, 1 hr |
| B | 42 ± 5 | CHO, 2 hr |
| C | 19 ± 2 | HEK293, 1 hr |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
